

Fomesafen-d3: A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: *Fomesafen-d3*

Cat. No.: *B12370010*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Fomesafen-d3** is the deuterium-labeled form of Fomesafen. Deuterium labeling is a common practice in drug metabolism and pharmacokinetic studies to trace the fate of a molecule. The toxicological properties of a deuterated compound are generally considered to be very similar to its non-deuterated counterpart. This profile is based on the available toxicological data for Fomesafen.

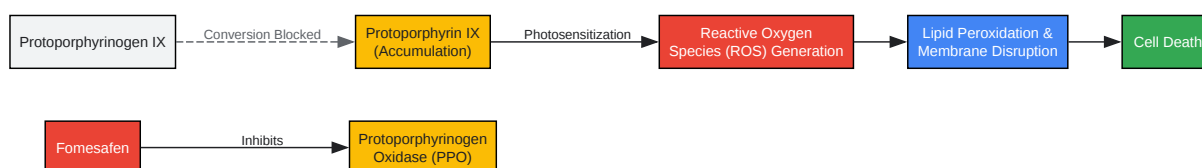
Executive Summary

Fomesafen is a selective herbicide used for the control of broadleaf weeds.^[1] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).^{[1][2]} This technical guide provides an in-depth overview of the toxicological profile of Fomesafen, serving as a critical reference for researchers, scientists, and drug development professionals. The information compiled herein is based on a comprehensive review of available toxicological studies.

Mechanism of Action

Fomesafen exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.^{[1][2]} This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX induces the formation of reactive oxygen species (ROS), which

cause lipid peroxidation and disruption of cell membranes, ultimately leading to cell death. In mammalian systems, Fomesafen has been shown to induce apoptosis and increase ROS.



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Caption: Fomesafen's inhibitory action on PPO leads to cellular damage.

Acute Toxicity

Fomesafen exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is, however, a severe eye irritant and a moderate skin irritant.

Route of Exposure	Species	Value (LD50)	Classification
Oral	Rat	>5000 mg/kg	Slightly Toxic
Dermal	Rabbit	>2000 mg/kg	Low Toxicity
Inhalation	Rat	>5.2 mg/L	Low Toxicity
Irritation	Species	Result	
Eye	Rabbit	Severely irritating	
Skin	Rabbit	Moderately irritating	
Sensitization	Species	Result	
Dermal	Guinea Pig	Sensitizer	

Table 1: Acute Toxicity of Fomesafen

Experimental Protocols: Acute Toxicity Testing

Acute Oral Toxicity (LD50): The acute oral toxicity is typically determined using a method like the OECD 423 guideline. This involves the administration of a single high dose of the substance to a small number of animals, followed by observation for 14 days for signs of toxicity and mortality.

Dermal and Eye Irritation: These studies are generally conducted according to OECD guidelines 404 and 405, respectively. A small amount of the substance is applied to the skin or into the eye of a rabbit, and the level of irritation is scored over a set period.

Chronic Toxicity

The primary target organs following repeated exposure to Fomesafen are the liver and the hematological system.

Species	Duration	NOAEL (No Observed Adverse Effect Level)	LOAEL (Lowest Observed Adverse Effect Level)	Key Findings
Rat	90-day	1 mg/kg/day	5 mg/kg/day	Liver effects (hepatocyte hypertrophy), hematological changes.
Dog	1-year	1 mg/kg/day	25 mg/kg/day	Liver effects, hematological changes.
Mouse	18-month	1 mg/kg/day	5 mg/kg/day	Liver tumors (considered not relevant to humans).

Table 2: Chronic Toxicity of Fomesafen

Genotoxicity

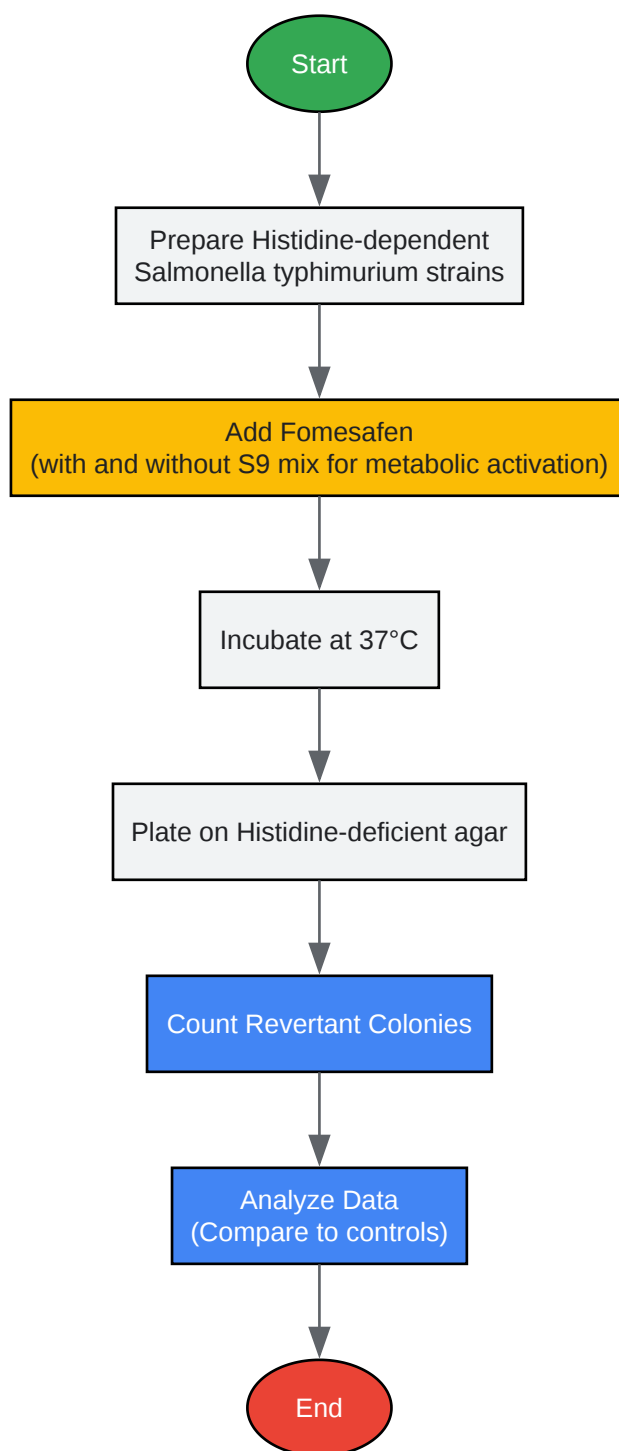
The available evidence suggests that Fomesafen is not genotoxic.

Assay	Test System	Result
Ames Test	S. typhimurium	Negative
Chromosomal Aberration	Human Lymphocytes in vitro	Negative
Mouse Micronucleus	In vivo	Negative

Table 3: Genotoxicity of Fomesafen

Experimental Protocol: Ames Test

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.



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Caption: A simplified workflow of the Ames test for mutagenicity.

Carcinogenicity

Fomesafen is classified as "Not Likely to be Carcinogenic to Humans". Although liver tumors were observed in a mouse carcinogenicity study, the U.S. EPA's Cancer Assessment Review Committee (CARC) concluded that this finding is not relevant to human health.

Reproductive and Developmental Toxicity

Fomesafen has demonstrated reproductive and developmental effects, but generally at doses that also cause maternal toxicity.

Study Type	Species	Key Findings
Two-Generation Reproduction	Rat	Decreased litter weight gain, decreased pup survival, and a reduced number of live-born pups at high doses.
Developmental	Rat	Post-implantation loss was observed.
Developmental	Rabbit	No evidence of increased susceptibility.

Table 4: Reproductive and Developmental Toxicity of Fomesafen

Experimental Protocol: Developmental Toxicity Study

Developmental toxicity studies, such as those following OECD guideline 414, are designed to assess the potential for adverse effects on the developing fetus.

- **Dosing:** Pregnant female animals are dosed with the test substance during the period of organogenesis.
- **Observation:** Maternal animals are observed for clinical signs of toxicity.
- **Examination:** Near the end of gestation, the fetuses are examined for external, visceral, and skeletal abnormalities.

Environmental Fate and Ecotoxicology

Fomesafen is persistent in the environment and has a high potential for leaching into groundwater.

- **Soil Persistence:** The half-life of Fomesafen in soil can range from 63 to 527 days.
- **Mobility:** Due to its properties, Fomesafen is likely to be mobile in soil and has the potential to reach groundwater.
- **Aquatic Toxicity:** Fomesafen has low toxicity to freshwater fish. The EPA aquatic benchmark is 63 mg/L.

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References

- 1. Fomesafen - Wikipedia [en.wikipedia.org]
- 2. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- To cite this document: BenchChem. [Fomesafen-d3: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12370010#toxicological-profile-of-fomesafen-d3\]](https://www.benchchem.com/product/b12370010#toxicological-profile-of-fomesafen-d3)

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